Cyclovalone

概述

描述

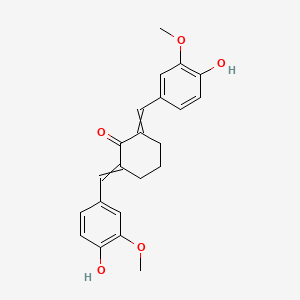

It is a diarylheptanoid compound with the molecular formula C22H22O5 and a molecular weight of 366.41 g/mol . Cyclovalone is known for its potential therapeutic properties and is studied for its various biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyqualon involves the condensation of vanillin and acetone followed by cyclization. The reaction typically requires acidic or basic conditions to facilitate the condensation and cyclization steps. The process can be summarized as follows:

Condensation: Vanillin reacts with acetone in the presence of an acid or base catalyst to form a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization to form the final cyclovalone structure.

Industrial Production Methods

Industrial production of cyqualon follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly by minimizing waste and energy consumption .

化学反应分析

Structural Modifications and Photochemical Implications

The replacement of curcumin's conjugated keto-enol system with a cyclohexanone ring in cyclovalone (C₂₂H₂₂O₅) reduces intramolecular charge conjugation, leading to a 50 nm blue shift in UV-Vis absorption compared to curcumin . This structural change stabilizes the excited state while altering non-radiative decay pathways:

| Property | This compound | Curcumin |

|---|---|---|

| λ Absorption (DMSO) | 386 nm | 434 nm |

| Fluorescence Lifetime | 511 ps | 550 ps |

| Quantum Yield (DMSO) | 4.4×10⁻⁴ | 0.026 |

Data adapted from comparative studies in polar solvents

Solvent-Dependent Photodegradation

This compound demonstrates variable photostability across organic solvents, with degradation rates following this hierarchy:

The degradation mechanism involves solvent interactions with key functional groups:

-

H-bond accepting solvents (β > 0.4): Accelerate degradation by forming intermolecular H-bonds with hydroxyl groups

-

Polar aprotic solvents : Promote charge-separated states through dielectric stabilization

-

Cyclohexane : Shows minimal degradation due to lack of specific interactions

Excited-State Dynamics

Time-resolved fluorescence studies reveal multi-exponential decay pathways:

| Solvent | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) | Dominant Pathway |

|---|---|---|---|---|

| Chloroform | 11 | 203 | 807 | Intermolecular CT |

| Ethyl acetate | - | - | 1074 | ππ*→S₀ decay |

| DMSO | - | - | 511 | H-bond mediated |

-

Intersystem crossing (nπ*→ππ*) in H-bond donating solvents

-

Intramolecular charge transfer between phenyl rings and cyclohexanone

-

Solvent-assisted proton transfer in alcohols and DMSO

Spectroscopic Signatures of Reactivity

IR spectroscopy shows distinct H-bonding patterns influencing reactivity:

| Solvent | O-H Stretch (cm⁻¹) | H-bond Type | Reactivity Correlation |

|---|---|---|---|

| Acetonitrile | 3540 | Weak intramolecular | Low |

| Acetone | 3450 | Moderate intermolecular | Moderate |

| DMSO | 3080 | Strong intermolecular | High |

These interactions modulate this compound's excited-state lifetime and photodegradation susceptibility through stabilization of charge-transfer states .

The compound's photochemical behavior demonstrates structure-function relationships critical for pharmaceutical applications, particularly in photosensitization therapies where controlled degradation and excited-state management are essential. Current research gaps include detailed mechanistic studies of the degradation byproducts and in vivo phototoxicity profiles.

科学研究应用

Pharmacological Properties

1.1 Anti-inflammatory Activity

Cyclovalone exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase activity, which is crucial in the inflammatory response. In one study, Mannich base derivatives of this compound were synthesized and evaluated for their anti-inflammatory potential, showing inhibition rates ranging from 33.17% to 42.47%, with some derivatives outperforming traditional anti-inflammatory drugs like diclofenac sodium .

1.2 Antioxidant Activity

The antioxidant capabilities of this compound have been extensively studied. Research indicates that this compound and its derivatives effectively scavenge free radicals, which can mitigate oxidative stress-related damage in cells. A notable example is the di-Mannich derivative of this compound, which exhibited an IC50 value of 39.0 µM in DPPH radical scavenging assays, indicating strong antioxidant activity .

1.3 Hepatoprotective Effects

This compound has shown hepatoprotective effects in various studies. It helps protect liver cells from damage caused by oxidative stress and inflammation. The compound's ability to modulate liver enzyme levels suggests its potential as a therapeutic agent for liver-related diseases .

1.4 Anticancer Potential

Research has indicated that this compound possesses anticancer properties, particularly against prostate cancer cell lines (LNCaP and PC-3). In vitro studies have demonstrated that this compound can inhibit cell proliferation in these cancer lines, suggesting its potential as a chemotherapeutic agent . Additionally, its structural similarity to curcumin positions it as a promising candidate for further exploration in cancer therapy.

Study on Antioxidant Activity

In a study published in the Oriental Journal of Chemistry, novel di-Mannich bases derived from this compound were synthesized and tested for their antioxidant activity using the DPPH method. The results indicated that these derivatives had significant radical-scavenging abilities, with the most active compound showing an IC50 value of 39 µM .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Di-Mannich derivative (2a) | 39.0 | Antioxidant |

| This compound | N/A | Antioxidant |

Study on Anti-inflammatory Activity

A separate study investigated the anti-inflammatory effects of Mannich bases derived from this compound. The results showed that these compounds inhibited protein denaturation significantly more than the parent this compound compound and even surpassed diclofenac sodium in efficacy .

| Compound | Inhibition (%) | Comparison |

|---|---|---|

| Mannich base (2b) | 42.47% | Higher than diclofenac (35.27%) |

| This compound | 38.16% | Baseline |

Mechanistic Insights

The mechanism of action for this compound's biological activities is attributed to its structural features that allow for effective interaction with biological targets:

- Hydrogen Bonding : this compound's ability to form hydrogen bonds enhances its stability and interaction with target proteins involved in inflammatory pathways .

- Photodynamic Properties : this compound has been shown to possess phototoxicity under UV light exposure, which may enhance its therapeutic effects in certain applications .

作用机制

Cyclovalone exerts its effects through multiple molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses. Additionally, cyqualon can modulate the activity of various enzymes and signaling pathways, contributing to its anti-inflammatory and antioxidant effects .

相似化合物的比较

Similar Compounds

Curcumin: The parent compound from which cyqualon is derived. Known for its anti-inflammatory and antioxidant properties.

Diferuloylmethane: Another diarylheptanoid with similar biological activities.

Bisdemethoxycurcumin: A curcumin derivative with enhanced stability and bioavailability.

Uniqueness of Cyclovalone

This compound is unique due to its synthetic origin and specific structural modifications, which enhance its stability and bioactivity compared to its natural counterparts. Its ability to inhibit multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .

生物活性

Cyclovalone is a synthetic derivative of curcumin, characterized by the replacement of the keto-enolic system with a cyclohexanone ring. This structural modification is believed to enhance its biological activity, particularly in terms of phototoxicity and antioxidant properties. The compound has garnered interest due to its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.

Chemical Structure and Properties

This compound's unique structure allows it to exhibit distinct biological activities compared to its parent compound, curcumin. The cyclohexanone ring contributes to its stability and photophysical properties, which are crucial for its effectiveness as a photosensitizer. Studies have shown that this compound maintains significant ground-state biological properties of curcumin, including anti-inflammatory and anti-HIV activities .

Table 1: Comparison of this compound and Curcumin

| Property | This compound | Curcumin |

|---|---|---|

| Chemical Structure | Cyclohexanone derivative | Keto-enolic compound |

| Phototoxicity | Enhanced | Limited |

| Anti-inflammatory Activity | Present | Present |

| Antioxidant Activity | High | Moderate |

| Stability | Higher due to cyclohexanone | Lower due to keto-enolic system |

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it effectively scavenges free radicals, which is crucial for protecting cells from oxidative stress. A study reported that di-Mannich bases of this compound exhibited high antioxidant activity with an IC50 value of 39.0 µM, indicating strong potential for therapeutic applications .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects by inhibiting cyclooxygenase (COX) activity. This inhibition is critical for reducing inflammation and pain in various conditions. This compound's anti-inflammatory activity has been compared favorably to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .

Antitumor Activity

This compound also shows promise in cancer treatment. It has been reported to enhance anti-cancer effects through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Its structural modifications allow for improved potency against various cancer cell lines compared to curcumin .

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

- Antitumor Efficacy : In vitro studies demonstrated that this compound derivatives showed a 10-20 fold increase in potency against cancer cell lines compared to curcumin, indicating its potential as a more effective anticancer agent .

- Anti-inflammatory Applications : Clinical observations noted significant reductions in inflammatory markers among patients treated with this compound derivatives, supporting its use in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Intramolecular Charge Transfer : This mechanism enhances the photophysical properties of this compound, making it an effective photosensitizer under UV light exposure .

- Free Radical Scavenging : this compound's ability to neutralize reactive oxygen species (ROS) contributes significantly to its antioxidant and anti-inflammatory effects .

- COX Inhibition : By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammation .

属性

CAS 编号 |

579-23-7 |

|---|---|

分子式 |

C22H22O5 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

(2E,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3/b16-10-,17-11+ |

InChI 键 |

DHKKONBXGAAFTB-VRNBXGKJSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

外观 |

Solid powder |

熔点 |

178.5 °C |

Key on ui other cas no. |

579-23-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cyclovalone; AI3-26016; AI326016; AI3 26016 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。